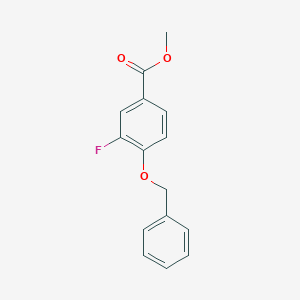

Methyl 4-(benzyloxy)-3-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMATDNZWYSUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Benzyloxy 3 Fluorobenzoate and Its Analogues

Precursor Identification and Retrosynthetic Analysis for Methyl 4-(benzyloxy)-3-fluorobenzoate Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net This process involves breaking bonds and converting functional groups in the reverse direction of the actual synthesis. youtube.com

For this compound, the analysis begins by identifying the key structural features: a methyl ester, a benzyloxy ether, and a fluorine atom on a benzene (B151609) ring. The most logical disconnections are at the ether and ester linkages.

Disconnection 1 (C-O Ether Bond): The bond between the benzyl (B1604629) group and the phenolic oxygen is a prime candidate for disconnection. This retrosynthetic step, the reverse of an etherification reaction, leads to two precursors: Methyl 4-hydroxy-3-fluorobenzoate and a benzyl halide, such as benzyl bromide .

Disconnection 2 (C-O Ester Bond): The methyl ester can be disconnected via the reverse of an esterification reaction. This points to 4-(benzyloxy)-3-fluorobenzoic acid and methanol (B129727) as precursors.

Combining these steps, a primary retrosynthetic pathway for the target molecule (I) is as follows:

Target Molecule (I) -> Precursor (II) + Benzyl Bromide -> Precursor (III) + Methanol

This analysis identifies 3-Fluoro-4-hydroxybenzoic acid (III) as a crucial starting material, which is commercially available. The forward synthesis would therefore involve the esterification of (III) to form (II), followed by the O-alkylation (etherification) of (II) to yield the final product (I).

Esterification Approaches in the Formation of Methyl Benzoate (B1203000) Esters

The formation of the methyl ester from the carboxylic acid is a fundamental step in this synthesis. Several methods are available for this transformation, with the choice depending on factors like scale, substrate sensitivity, and desired purity.

One of the most common methods is Fischer-Speier esterification . This involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive it towards the product, water is often removed, or a large excess of the alcohol is used. learncbse.in

An alternative and highly effective method involves the use of thionyl chloride (SOCl₂) in methanol . 4-Fluoro-3-hydroxybenzoic acid can be dissolved in methanol and cooled, followed by the dropwise addition of thionyl chloride. This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate, which then rapidly reacts with methanol to form the ester. This method is often preferred for its high yields and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification.

| Method | Reagents | Typical Conditions | Advantages |

| Fischer-Speier Esterification | Carboxylic Acid, Methanol, H₂SO₄ (catalyst) | Refluxing the mixture for several hours. | Uses inexpensive reagents. |

| Thionyl Chloride Method | Carboxylic Acid, Methanol, Thionyl Chloride | Cooled to 0°C, then heated (e.g., to 70°C). | High yield, gaseous byproducts simplify workup. |

| Coupling Agent Method | Carboxylic Acid, Methanol, DCC, DMAP | Room temperature in an inert solvent. | Mild conditions, suitable for sensitive substrates. |

Interactive Data Table: Common Esterification Methods

Regioselective O-Alkylation and Etherification Strategies for Benzyloxy Functionalization

The introduction of the benzyl group onto the phenolic oxygen is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on Methyl 4-hydroxy-3-fluorobenzoate to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide like benzyl bromide or benzyl chloride.

The regioselectivity of this reaction is critical. The starting precursor, Methyl 4-hydroxy-3-fluorobenzoate, has only one hydroxyl group, ensuring that the benzylation occurs at the desired position (C4-oxygen). The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base is strong enough to deprotonate the phenolic hydroxyl but not to hydrolyze the ester.

| Component | Function/Example | Rationale |

| Substrate | Methyl 4-hydroxy-3-fluorobenzoate | Contains the phenolic -OH for alkylation. |

| Alkylating Agent | Benzyl bromide or Benzyl chloride | Provides the benzyl group. Bromide is a better leaving group than chloride. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to form the nucleophilic phenoxide. |

| Solvent | Dimethylformamide (DMF) or Acetone | Polar aprotic solvent that solubilizes reactants and facilitates SN2 reaction. |

Interactive Data Table: Reagents for Williamson Ether Synthesis

Halogenation and Halogen Exchange Processes on the Benzoate Core

The fluorine atom in this compound is most efficiently incorporated by using a starting material that already contains the halogen. The synthesis of 3-Fluoro-4-hydroxybenzoic acid itself can start from precursors like 4-fluorophenol (B42351). google.com In this approach, 4-fluorophenol undergoes carboxylation, a reaction where a carboxyl group is introduced onto the aromatic ring, to yield the desired fluorinated hydroxybenzoic acid. google.com

While not the primary route for this specific target molecule, direct fluorination of an aromatic ring is a significant area of organic synthesis.

Electrophilic Fluorination: Reagents like Selectfluor (F-TEDA-BF₄) can introduce a fluorine atom onto an electron-rich aromatic ring.

Nucleophilic Fluorination: This often involves the conversion of a hydroxyl group into a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST). Another strategy is halogen exchange (Halex reaction), where a different halogen, such as chlorine or bromine, is displaced by fluoride (B91410), often using a source like potassium fluoride (KF).

For the synthesis of related analogues, such as iodo- or bromo-substituted compounds, a Sandmeyer-type reaction can be employed. This involves diazotization of an amino group on the benzoate ring, followed by reaction with a copper(I) halide or potassium iodide. google.com

Catalytic Approaches in the Preparation of this compound

Catalysis plays a vital role in enhancing the efficiency and sustainability of the synthesis.

Acid Catalysis in Esterification: As discussed, strong Brønsted acids like H₂SO₄ are classic catalysts for Fischer esterification. researchgate.net More recently, solid acid catalysts, such as zirconium/titanium (Zr/Ti) mixed oxides, have been developed. These heterogeneous catalysts offer advantages like easy separation from the reaction mixture, reusability, and often milder reaction conditions, making the process more environmentally friendly. mdpi.com

Base in Etherification: While bases like potassium carbonate are consumed stoichiometrically in the Williamson ether synthesis, phase-transfer catalysts (PTCs) like cetyltrimethylammonium bromide can be used in biphasic systems to facilitate the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the alkyl halide is present, often accelerating the reaction. chemicalbook.com

The use of copper catalysts has also been reported for O-alkylation reactions, though it is more common for arylations than benzylations. organic-chemistry.org

Synthetic Route Optimization and Process Scale-Up Considerations

Transitioning a synthesis from a laboratory setting to industrial-scale production requires rigorous optimization of the entire process. The primary goals are to maximize yield, ensure high purity, improve safety, and minimize cost and environmental impact. e3s-conferences.org

Key considerations for this compound include:

Reaction Conditions: Parameters such as temperature, reaction time, and reagent stoichiometry must be fine-tuned. For instance, in the etherification step, finding the optimal temperature can minimize side reactions while ensuring a reasonable reaction rate.

Solvent Selection: Solvents are chosen based on reactant solubility, reaction compatibility, ease of removal, cost, and safety. For scale-up, replacing solvents like DMF with more environmentally benign options is often a priority.

Purification Methods: Laboratory-scale purification often relies on column chromatography, which is impractical and expensive for large quantities. Process scale-up focuses on developing robust crystallization procedures to isolate and purify the final product and key intermediates. nih.gov This not only is more cost-effective but also yields a product with consistent physical properties.

Waste Reduction: Optimizing atom economy and recycling solvents and catalysts are crucial for sustainable large-scale production.

Development of Novel Precursors and Starting Material Derivatization Strategies

While the route starting from 3-fluoro-4-hydroxybenzoic acid is direct, exploring alternative pathways can lead to more cost-effective or versatile syntheses. Derivatization of different starting materials can provide access to the target compound or its analogues.

One potential alternative route could begin with 2-fluoro-4-bromotoluene . A synthetic sequence could involve:

A Grignard reaction with magnesium, followed by quenching with carbon dioxide to form 3-fluoro-4-methyl-benzoic acid. prepchem.com

Esterification to yield ethyl 3-fluoro-4-methyl-benzoate.

Radical bromination of the methyl group using N-bromosuccinimide (NBS) to give ethyl 3-fluoro-4-bromomethylbenzoate.

Oxidation of the bromomethyl group to an aldehyde, followed by further oxidation to the carboxylic acid, which would then require benzylation and re-esterification.

This multi-step route is more complex but demonstrates how different precursors can be manipulated. Another strategy could involve starting with 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester and using a cyanide displacement of the iodine, followed by further transformations, showcasing how halogenated precursors can be functionalized. google.com These alternative strategies highlight the flexibility of modern organic synthesis in accessing complex target molecules from various available starting materials.

Mechanistic Insights and Chemical Transformations of Methyl 4 Benzyloxy 3 Fluorobenzoate

Nucleophilic Reactivity at the Ester Carbonyl and Aromatic Ring of Methyl 4-(benzyloxy)-3-fluorobenzoate

The chemical reactivity of this compound towards nucleophiles is centered on two primary sites: the electrophilic carbon of the methyl ester and the electron-deficient aromatic ring.

The methyl ester group is susceptible to nucleophilic acyl substitution. Reactions such as hydrolysis, typically under basic conditions (saponification), can be employed to convert the ester into the corresponding carboxylic acid, 4-(benzyloxy)-3-fluorobenzoic acid. Similarly, aminolysis or amidation can occur where the methoxy (B1213986) group is displaced by an amine to form the corresponding amide derivative.

The aromatic ring, activated by the electron-withdrawing effects of the fluorine and methyl ester groups, can undergo nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com In the case of this compound, the ester group is para to the fluorine, which facilitates this type of substitution. For instance, reaction with an amine could lead to the displacement of the fluoride (B91410) to form a derivative like Methyl 4-amino-3-(substituted)benzoate. The success of such reactions often depends on the nucleophile's strength and the reaction conditions. masterorganicchemistry.com

Electrophilic Reactivity and Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the directing effects of the existing substituents: the benzyloxy group, the fluorine atom, and the methyl ester group. The benzyloxy group is an activating, ortho-, para-director due to the lone pairs on the oxygen atom which can be donated to the ring through resonance. Conversely, the methyl ester group is a deactivating, meta-director because of its electron-withdrawing nature. The fluorine atom is deactivating due to its high electronegativity (inductive effect) but is an ortho-, para-director due to its lone pairs (resonance effect).

A common example of electrophilic aromatic substitution is nitration. aiinmr.comrsc.org Using a mixture of nitric acid and sulfuric acid, a nitro group (–NO₂) can be introduced onto the aromatic ring. youtube.comyoutube.com Based on the directing effects, the major product would be Methyl 4-(benzyloxy)-3-fluoro-5-nitrobenzoate.

Table 1: Summary of Expected Reactivity

| Reaction Type | Reagent Example | Expected Major Product |

|---|---|---|

| Nucleophilic Acyl Substitution | NaOH, H₂O | 4-(benzyloxy)-3-fluorobenzoic acid |

| Nucleophilic Aromatic Substitution | R₂NH | Methyl 4-(dialkylamino)-3-fluorobenzoate |

| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Methyl 4-(benzyloxy)-3-fluoro-5-nitrobenzoate |

Reactions Involving the Benzylic Ether Linkage

The benzyloxy group serves as a common protecting group for phenols in organic synthesis, and its cleavage is a key transformation.

The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction is generally clean and efficient, yielding the corresponding phenol (B47542), in this case, Methyl 3-fluoro-4-hydroxybenzoate, and toluene (B28343) as a byproduct. organic-chemistry.org

Alternative methods for benzyl ether cleavage exist for substrates that are sensitive to hydrogenation conditions. Strong acids can cleave benzyl ethers, but this method is often harsh. organic-chemistry.org Another approach involves the use of Lewis acids like boron trichloride (B1173362) (BCl₃), which can effect debenzylation, sometimes in the presence of a cation scavenger like pentamethylbenzene (B147382) to trap the resulting benzyl cation and prevent side reactions. orgsyn.orgresearchgate.net Oxidative cleavage is also possible using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for p-methoxybenzyl ethers, though it can also be applied to simple benzyl ethers under specific conditions. organic-chemistry.orgnih.gov Ozonolysis has also been reported as a mild method for benzyl ether deprotection. organic-chemistry.org

The benzylic position (the CH₂ group of the benzyl ether) is susceptible to radical reactions due to the stability of the resulting benzyl radical. For instance, radical halogenation using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic position.

Photochemical reactions can also be employed. Certain substituted benzyl ethers, such as the 2-nitrobenzyl group, are designed as photolabile protecting groups, which can be cleaved upon irradiation with UV light. organic-chemistry.org While the parent benzyl group is not typically considered photolabile, specific reaction conditions or the presence of sensitizers could potentially induce photochemical transformations.

Derivatization Studies for Complex Molecular Scaffolds

This compound is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals. For example, it has been utilized in the synthesis of analogs of biologically active compounds. The functional groups present allow for a stepwise modification to build up molecular complexity.

For instance, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized. The fluorine atom can be displaced via nucleophilic aromatic substitution to introduce different substituents. chegg.comresearchgate.net Following these modifications, the benzyloxy group can be deprotected to reveal a phenolic hydroxyl group, which can then participate in further reactions such as etherification or esterification. This strategic manipulation of the functional groups makes this compound a valuable starting material for creating diverse molecular architectures.

Exploration of Reaction Pathways and Proposed Reaction Mechanisms

The reaction pathways of this compound are generally well-understood based on established organic chemistry principles.

The mechanism of nucleophilic aromatic substitution proceeds via a two-step addition-elimination pathway. youtube.com A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge is delocalized onto the electron-withdrawing ester group, which stabilizes the intermediate. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

The mechanism of electrophilic aromatic substitution , such as nitration, involves the initial formation of a strong electrophile, the nitronium ion (NO₂⁺), from nitric and sulfuric acids. aiinmr.comyoutube.com The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate called a sigma complex or arenium ion. libretexts.org The positive charge is delocalized around the ring and is most stabilized when it can be delocalized onto the oxygen of the benzyloxy group. Finally, a base (like HSO₄⁻) removes a proton from the carbon that was attacked by the electrophile, restoring the aromatic system. aiinmr.com

The catalytic hydrogenation for the cleavage of the benzyloxy group involves the adsorption of the molecule and hydrogen onto the surface of the palladium catalyst. The benzyl C-O bond is then cleaved, and hydrogen atoms are added to form the phenol and toluene.

Sophisticated Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 4-(benzyloxy)-3-fluorobenzoate. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR (Proton NMR) is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, and the methyl protons of the ester group. The coupling patterns between adjacent protons provide further structural information. For instance, the aromatic protons will exhibit splitting patterns (e.g., doublets, triplets, and multiplets) due to coupling with neighboring protons and the fluorine atom.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's local electronic environment. For example, the carbonyl carbon of the ester will appear at a significantly downfield shift (typically 160-170 ppm). The carbons attached to the fluorine and oxygen atoms will also show characteristic shifts.

¹⁹F NMR (Fluorine-19 NMR) is particularly useful for fluorine-containing compounds. ¹⁹F NMR provides high sensitivity and a wide chemical shift range, making it an excellent probe for the local environment of the fluorine atom. The spectrum for this compound would show a signal corresponding to the single fluorine atom on the benzene (B151609) ring, and its coupling with adjacent protons would be observable in both the ¹H and ¹⁹F spectra.

While specific spectral data for this compound is not publicly available, analysis of structurally similar compounds such as 1-(benzyloxy)-3-(fluoromethyl)benzene and methyl 4-(fluoromethyl)benzoate can provide expected chemical shift ranges. rsc.org For example, in 1-(benzyloxy)-3-(fluoromethyl)benzene, the benzylic protons (CH₂) appear as a doublet at 5.34 ppm with a coupling constant (J) of 47.7 Hz due to coupling with the fluorine atom. rsc.org

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOCH₃ | 3.8 - 3.9 | 52 - 53 |

| -OCH₂- | 5.1 - 5.2 | 70 - 71 |

| Aromatic-H (benzoate) | 7.0 - 7.8 | 115 - 160 |

| Aromatic-H (benzyl) | 7.3 - 7.5 | 127 - 136 |

| Aromatic-C (benzoate) | - | 115 - 160 |

| Aromatic-C (benzyl) | - | 127 - 136 |

Note: The expected values are based on typical chemical shifts for similar functional groups and the analysis of related structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in the ester.

C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages would be observed in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C-F Stretch: A strong absorption band in the region of 1200-1000 cm⁻¹ would be indicative of the carbon-fluorine bond.

Analysis of the FT-IR spectrum of the related compound, 1-(benzyloxy)-3-(fluoromethyl)benzene, shows characteristic peaks at 3033 cm⁻¹ (aromatic C-H), 1693 cm⁻¹ (likely an overtone or combination band), and 1166 cm⁻¹ (C-O or C-F stretch), which supports the expected regions for these vibrations. rsc.org

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O (Ester) Stretch | 1740 - 1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O (Ester/Ether) Stretch | 1300 - 1000 | Strong |

Note: The expected values are based on standard FT-IR correlation tables and data from similar compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most significant transitions are typically π → π* and n → π*.

The presence of conjugated systems, such as the benzene rings in this molecule, leads to characteristic UV absorption bands. The benzyloxy and fluoro substituents on the benzoate ring can influence the position and intensity of these absorption maxima (λmax). Generally, auxochromic groups like the benzyloxy group can cause a bathochromic (red) shift to longer wavelengths. The extent of conjugation in the molecule will largely determine the λmax values. shimadzu.com Aromatic compounds typically exhibit strong absorptions in the 200-300 nm range.

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* (Benzoyl) | ~230 - 250 |

Note: These are estimated values based on the UV-Vis spectra of similar aromatic compounds.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

For this compound (C₁₅H₁₃FO₃), the molecular weight is approximately 260.26 g/mol . In an MS experiment, the molecule would be ionized, and the molecular ion peak [M]⁺ would be observed at m/z corresponding to this mass.

The fragmentation pattern is highly dependent on the ionization method used (e.g., Electron Ionization - EI). Common fragmentation pathways for esters and benzyl ethers include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at [M - 31]⁺.

Loss of the carboxyl methyl group (-COOCH₃): This would lead to a fragment at [M - 59]⁺.

Cleavage of the benzylic C-O bond: This would generate a stable benzyl cation (C₇H₇⁺) at m/z 91, which is a very common and often abundant peak for compounds containing a benzyl group.

McLafferty rearrangement: This is a possibility for esters with appropriate gamma-hydrogens, though less likely to be the primary pathway for this specific structure.

The fragmentation of benzoic acid, a related structure, shows a prominent peak at m/z 105 corresponding to the benzoyl cation [C₆H₅CO]⁺, and at m/z 77 for the phenyl cation [C₆H₅]⁺. docbrown.info Similar fragments would be expected for this compound, with shifts in mass due to the substituents.

Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 260 | [C₁₅H₁₃FO₃]⁺ | (Molecular Ion) |

| 229 | [C₁₄H₁₀FO₃]⁺ | -OCH₃ |

| 201 | [C₁₃H₁₀FO₂]⁺ | -COOCH₃ |

| 91 | [C₇H₇]⁺ | -C₈H₆FO₃ |

Note: These are predicted fragments based on common fragmentation patterns of similar compounds.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. cam.ac.uk This technique can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While an SCXRD structure for this compound has not been reported in the public domain, the crystal structure of the closely related compound, Methyl 4-(benzyloxy)-3-methoxybenzoate, has been determined. nih.gov In this methoxy analogue, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.81(10)°. nih.gov The crystal packing is stabilized by C-H···O hydrogen bonds and C-H···π interactions, forming a two-dimensional network. nih.gov

Expected Crystallographic Data for this compound (by analogy)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | C-H···O, C-H···F, C-H···π, π-π stacking |

Note: These are expected values based on the crystal structure of a closely related compound.

Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The purity of the compound can be determined by the area of its corresponding peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is suitable for volatile and thermally stable compounds. This compound is likely amenable to GC-MS analysis. The gas chromatogram would show a peak at a specific retention time, and the mass spectrometer would provide the mass spectrum of the eluting compound, confirming its identity. This method is also highly effective for detecting and identifying any impurities present in the sample.

Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV-Vis Diode Array |

Note: These are typical conditions and would require optimization for the specific compound.

Computational Chemistry and Theoretical Investigations of Methyl 4 Benzyloxy 3 Fluorobenzoate

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules like Methyl 4-(benzyloxy)-3-fluorobenzoate. DFT, particularly with hybrid functionals like B3LYP, in combination with basis sets such as 6-31G* or 6-311++G(d,p), has been shown to provide a good balance between accuracy and computational cost for determining the electronic and thermochemical properties of various organic compounds, including benzoate (B1203000) derivatives and benzyl (B1604629) ethers. researchgate.netepstem.netreddit.com

These calculations yield the optimized molecular geometry, electron distribution, and orbital energies. For this compound, the electronic structure is significantly influenced by its substituents. The benzyloxy group acts as an electron-donating group through resonance, increasing the electron density on the benzoate ring, particularly at the ortho and para positions relative to the ether linkage. Conversely, the fluorine atom and the methyl ester group are electron-withdrawing. The fluorine atom exerts a strong inductive effect (-I) and a weaker resonance effect (+M), while the ester group is a deactivating, meta-directing group. q-chem.com DFT calculations can precisely quantify these effects by mapping the electron density and calculating atomic charges (e.g., Mulliken charges), revealing the intricate balance of electronic influences within the molecule. epstem.net

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), provide alternative, often more computationally intensive, ways to study electronic structure. nih.govresearchgate.net These methods are crucial for benchmarking DFT results and for systems where electron correlation is particularly important. For instance, calculations on methyl benzoate have utilized both HF and DFT methods to determine equilibrium geometry and thermodynamic functions. uni-muenchen.de

Table 1: Typical Computational Methods and Basis Sets for Aromatic Esters

| Method | Basis Set | Common Applications |

| DFT (e.g., B3LYP, B3PW91) | 6-31G(d,p), 6-311+G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. researchgate.netuni-muenchen.de |

| Hartree-Fock (HF) | 6-311+G(d,p) | Initial geometry, wavefunction calculation, comparison with DFT. uni-muenchen.de |

| MP2 (Møller-Plesset) | 6-31+G(d,p), aug-cc-pVTZ | High-accuracy energy calculations, study of non-covalent interactions. acs.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | CAM-B3LYP/6-31G(d) | Calculation of electronic absorption spectra (UV-Vis). researchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comsemanticscholar.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzyloxy and benzoate aromatic rings, with significant contributions from the oxygen atom of the ether linkage. The LUMO is likely to be concentrated on the methyl benzoate portion of the molecule, specifically the carbonyl group and the aromatic ring, which are the most electrophilic sites.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netirjweb.com These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or group to attract electrons towards itself. irjweb.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com |

Studies on similar molecules, such as substituted benzimidazole (B57391) derivatives, have shown that a small HOMO-LUMO energy gap supports the presence of intramolecular charge transfer, a characteristic that is likely relevant for this compound given its donor-acceptor substituent pattern. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The most electron-rich regions would be located around the oxygen atoms of the carbonyl group and the benzyloxy ether linkage. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): Electron-deficient regions would be found around the hydrogen atoms, particularly those on the aromatic rings. These sites are susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon framework and parts of the aromatic rings would exhibit intermediate potential.

The fluorine atom, due to its high electronegativity, creates a localized region of negative potential around itself, while simultaneously withdrawing electron density from the attached carbon, making the carbon atom more positive. MEP analysis of substituted benzenes has shown that the potential values near the ring carbons correlate well with substituent effects. nih.govresearchgate.net The MEP map thus provides a detailed, three-dimensional picture of the molecule's reactivity, complementing the insights from FMO analysis. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

Computational methods can be used to explore the potential energy surface (PES) of the molecule by systematically rotating these bonds (a process known as a PES scan). q-chem.comreadthedocs.ioq-chem.com This exploration helps to identify stable conformers (energy minima) and the transition states that connect them.

Ether Linkage: Studies on flexible molecules like benzyl methyl ether have revealed the coexistence of multiple conformers, such as gauche and trans forms, with respect to the C-C-O-C dihedral angle. nih.gov A similar complexity is expected for this compound.

Inter-ring Dihedral Angle: The relative orientation of the two aromatic rings is a key conformational feature. In the solid-state structure of the closely related Methyl 4-(benzyloxy)-3-methoxybenzoate, the two rings are nearly perpendicular to each other, with a dihedral angle of 85.81°. nih.gov This suggests that a "bent" or non-planar conformation is likely to be a low-energy state for the fluorinated analogue as well, minimizing steric hindrance.

Ester Group: The methyl ester group is generally expected to be coplanar with the benzene (B151609) ring to maximize resonance stabilization, although slight torsions can occur.

A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, provides an estimate of the energy barriers between different conformations and their relative populations at a given temperature. q-chem.com

Investigation of Intra- and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, C-H...π, Halogen Bonds)

Non-covalent interactions are crucial in determining the crystal packing, molecular conformation, and biological activity of molecules. researchgate.netresearchgate.net For this compound, several types of these weak interactions can be anticipated and studied using computational methods like DFT with dispersion corrections (DFT-D) and Natural Bond Orbital (NBO) analysis. researchgate.netmdpi.com

C-H···O Hydrogen Bonds: The crystal structure of the analogous compound, Methyl 4-(benzyloxy)-3-methoxybenzoate, shows that molecules are linked by C-H···O hydrogen bonds, forming chains. nih.gov Similar interactions are highly probable for the title compound, involving aromatic C-H donors and the oxygen atoms of the ester and ether groups as acceptors.

C-H···π Interactions: These interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also observed in the crystal packing of the methoxy (B1213986) analogue, linking the hydrogen-bonded chains. nih.gov The presence of two aromatic rings in this compound makes both intramolecular and intermolecular C-H···π interactions possible. Computational studies on benzene derivatives have highlighted the importance of these interactions in stabilizing molecular complexes. researchgate.netresearchgate.net

Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic "σ-hole" or as a hydrogen bond acceptor. acs.orgacs.org While fluorine is a weak halogen bond donor, its ability to act as a hydrogen bond acceptor from C-H, N-H, or O-H groups is well-documented and could influence crystal packing. acs.orgnih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the solid-state structure.

NBO analysis can be used to quantify the strength of these interactions by examining the delocalization of electron density from a filled donor orbital (like a C-H bond or a lone pair) to an empty acceptor orbital (like a π* anti-bonding orbital). semanticscholar.orgresearchgate.net

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Role |

| Hydrogen Bonding | Aromatic C-H, Methyl C-H | Carbonyl Oxygen, Ether Oxygen | Crystal packing, conformational stabilization. nih.gov |

| C-H···π Interaction | Aromatic/Aliphatic C-H | π-system of benzene/benzoate rings | Crystal packing, conformational stabilization. nih.govyoutube.com |

| Halogen Bonding | C-F (as acceptor) | C-H, N-H, O-H (as H-bond donors) | Directing crystal packing. acs.org |

| π-π Stacking | Benzene/Benzoate π-system | Benzene/Benzoate π-system (adjacent) | Contribution to solid-state stability. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structure and electronic properties.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with the B3LYP functional, can provide theoretical chemical shifts. epstem.net Studies on substituted benzoic acid esters have shown that while DFT calculations generally agree well with experimental values, discrepancies can arise, particularly for protons on substituents ortho to the ester group, due to complex electronic and steric effects. acs.orgnih.gov For this compound, theoretical calculations would be valuable in assigning the complex aromatic signals and understanding the electronic impact of the fluoro and benzyloxy groups on the chemical shifts of the ring carbons and protons. For example, experimental ¹³C NMR data is available for the related 3-fluoro-4-methoxybenzoic acid, which could serve as a benchmark for validating computational predictions for the title compound. chemicalbook.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. uni-muenchen.de By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical IR and Raman spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. uni-muenchen.de Comparing the predicted spectrum with the experimental one helps in the assignment of complex vibrational modes, such as the C=O stretch of the ester, the C-F stretch, and various aromatic ring vibrations.

Table 4: Example of Computational vs. Experimental Data Comparison

| Parameter Type | Computational Method | Expected Information | Example Reference Compound |

| ¹³C NMR Chemical Shifts | GIAO-DFT (B3LYP) | Prediction of carbon chemical shifts, assignment of aromatic signals. | 3-Fluoro-4-methoxybenzoic acid chemicalbook.com |

| ¹H NMR Chemical Shifts | GIAO-DFT (B3LYP) | Prediction of proton chemical shifts, analysis of substituent effects. | Substituted benzoic acid esters nih.gov |

| IR Frequencies | DFT (B3LYP) | Assignment of vibrational modes (e.g., C=O, C-F, C-O stretches). | Methyl benzoate uni-muenchen.de |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including intermediates and transition states. For this compound, two primary types of reactions can be investigated computationally:

Ester Hydrolysis: The hydrolysis of the methyl ester group, typically proceeding via a base-catalyzed acyl-nucleophilic substitution (BAc2) mechanism, is a fundamental reaction. nih.gov Computational studies on methyl benzoate and related esters have modeled the addition of a hydroxide (B78521) ion to the carbonyl carbon to form a tetrahedral intermediate. readthedocs.iofurman.edu DFT calculations can determine the geometry and energy of this intermediate and the associated transition state, providing the activation energy for the reaction. nih.gov The electronic nature of the substituents on the aromatic ring significantly influences the reaction rate; the electron-withdrawing fluorine atom would be expected to stabilize the negatively charged intermediate and transition state, potentially accelerating hydrolysis compared to an unsubstituted analogue.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring can potentially be displaced by a strong nucleophile. SNAr reactions are highly sensitive to the electronic properties of the ring. They are generally favored by strong electron-withdrawing groups (like -NO₂) at the ortho and para positions, which stabilize the negatively charged Meisenheimer intermediate. acs.orgimperial.ac.uk In this compound, the ester group (meta to the fluorine) and the fluorine itself are electron-withdrawing, which would activate the ring towards nucleophilic attack. However, the powerful electron-donating benzyloxy group (para to the fluorine) would deactivate the ring. Theoretical studies can model the reaction pathway, determining whether it proceeds in a stepwise manner (forming a stable Meisenheimer complex) or a concerted one, and calculate the activation barrier. acs.orgresearchgate.net Such studies would clarify the feasibility of SNAr reactions at the C-F position.

Table 5: Theoretical Investigation of Potential Reaction Mechanisms

| Reaction Type | Mechanism Studied | Key Computational Goals |

| Ester Hydrolysis | Base-Catalyzed (BAc2) | Optimize geometry of tetrahedral intermediate and transition state; calculate activation energy. furman.edu |

| Nucleophilic Aromatic Substitution (SNAr) | Stepwise (Meisenheimer complex) vs. Concerted | Determine the preferred pathway; locate intermediate and transition state; calculate activation barrier. acs.orgresearchgate.net |

Applications of Methyl 4 Benzyloxy 3 Fluorobenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in Methyl 4-(benzyloxy)-3-fluorobenzoate makes it a valuable intermediate in the synthesis of intricate, high-value organic molecules, particularly in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a target molecule, while the ester and ether linkages provide handles for subsequent chemical transformations.

A closely related analog, Methyl 4-(benzyloxy)-3-methoxybenzoate, serves as a crucial intermediate in the synthesis of the anticancer drug Cediranib. nih.gov Cediranib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, used in treating various cancers. nih.gov The synthesis of such complex structures often involves a multi-step process where the benzoate (B1203000) core is elaborated upon. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be removed in a later synthetic step to reveal a reactive site for further functionalization. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional points for modification. Given that fluorine substitution is a common strategy in drug design to improve a compound's pharmacokinetic profile, this compound is a highly relevant precursor for developing new generations of kinase inhibitors or other complex therapeutic agents.

| Molecule/System | Role of Benzoate Intermediate | Relevant Compounds |

| Cediranib | Core structural unit for building the quinazoline (B50416) ring system. | Methyl 4-(benzyloxy)-3-methoxybenzoate nih.gov |

| Liquid Crystals | Central core or linking group that influences mesophase properties. | Methyl 4-benzyloxy-2-hydroxybenzoate researchgate.net |

| Heterocycles | Versatile starting material for cyclization reactions. | 2-aminobenzothiazol, 4-fluorobenzoic acid eurjchem.com |

Building Block for Advanced Functional Materials (e.g., Liquid Crystals)

Benzoate esters are fundamental components in the design of thermotropic liquid crystals. nih.gov The rigid core of the benzene (B151609) ring, combined with flexible terminal chains, allows these molecules to self-assemble into ordered mesophases upon changes in temperature. nih.govacademie-sciences.fr this compound possesses the key structural features required for a liquid crystal precursor.

Research has shown that related molecules, such as Methyl 4-benzyloxy-2-hydroxybenzoate, are essential components in the synthesis of liquid crystals and materials science applications. researchgate.net The introduction of a fluorine atom onto the benzene ring is a well-established strategy for tuning the physical properties of liquid crystalline materials. beilstein-journals.org Fluorine's high electronegativity can induce a strong dipole moment, which significantly affects the dielectric anisotropy of the material—a critical parameter for display applications. beilstein-journals.org Furthermore, the bulky benzyloxy group can influence the molecular packing and the type of mesophase formed (e.g., nematic, smectic). By strategically modifying the ester and benzyloxy groups of this compound, researchers can design and synthesize novel liquid crystals with tailored properties for specific technological applications. researchgate.net

Role in the Construction of Diverse Heterocyclic and Carbocyclic Systems

The chemical reactivity of this compound allows it to be a versatile starting point for constructing a wide array of carbocyclic and heterocyclic ring systems, which are core scaffolds in many pharmaceuticals and functional materials. The different functional groups on the molecule can be selectively transformed to facilitate cyclization reactions.

For instance:

Deprotection and Cyclization: The benzyloxy group can be cleaved to reveal a phenol (B47542). This hydroxyl group, ortho to the fluorine atom, can participate in cyclization reactions, such as O-alkylation or condensation, to form oxygen-containing heterocycles like benzofurans.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid functionality can then be used in intramolecular Friedel-Crafts acylation reactions to form fused carbocyclic systems like fluorenones. Alternatively, it can be converted to an amide and used in the synthesis of nitrogen-containing heterocycles.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing ester group, can be displaced by various nucleophiles (e.g., amines, thiols) under specific conditions. This allows for the introduction of new functionalities that can then be used to construct heterocyclic rings, such as benzothiazoles or quinolines. eurjchem.com

This adaptability makes the compound a valuable platform for generating molecular diversity and accessing complex ring systems that are otherwise difficult to synthesize.

Utilization in Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools in modern chemistry for rapidly generating libraries of complex molecules. nih.gov this compound is an excellent candidate for use in the development of novel MCRs. After initial modification, such as hydrolyzing the ester to a carboxylic acid, the resulting molecule can serve as a key building block in well-known MCRs like the Ugi or Passerini reactions. nih.gov These reactions are renowned for their ability to create high levels of molecular diversity from readily available starting materials.

Furthermore, the compound is well-suited for the design of cascade reactions, where a single synthetic operation triggers a series of subsequent bond-forming events. For example, a reaction initiated at one of the functional groups could lead to a cascade of intramolecular cyclizations, rapidly assembling a complex polycyclic architecture from the simple benzoate precursor. The strategic placement of the fluoro, benzyloxy, and ester groups provides multiple trigger points and reaction pathways to be exploited in the development of efficient and elegant synthetic strategies.

Strategic Intermediate in Agrochemical or Material Science Research

In both agrochemical and material science research, fluorine-containing compounds are of significant interest. google.com Fluorine substitution can enhance the biological efficacy and metabolic stability of pesticides. Given that fluorine-containing benzene derivatives are important intermediates in the synthesis of pesticides and medicines, this compound represents a valuable building block in this field. google.com Notably, the parent compound, Methyl Benzoate, is known to have insecticidal properties, acting as a contact toxicant and fumigant against various agricultural pests. mdpi.comresearchgate.net The introduction of the fluorine atom and the benzyloxy group in this compound provides opportunities to develop new derivatives with potentially modified potency, selectivity, or environmental persistence, making it a strategic intermediate for creating next-generation crop protection agents.

In material science, the compound serves as a precursor for polymers and specialty materials. The presence of the fluorinated aromatic ring can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics to the final material.

Future Research Directions and Emerging Paradigms in Fluorinated Benzoate Chemistry

Sustainable and Green Chemistry Approaches in the Synthesis of Fluorinated Benzoates

A significant shift towards more environmentally conscious and sustainable methodologies is being observed within the chemical industry. numberanalytics.com In the synthesis of fluorinated benzoates, this translates to the creation of processes that curtail waste, lower energy usage, and employ less dangerous reagents. numberanalytics.com Future research in this domain is expected to concentrate on several pivotal areas:

Atom Economy: A fundamental tenet of green chemistry is the maximization of the incorporation of all initial materials into the final product. Upcoming synthetic pathways for compounds like Methyl 4-(benzyloxy)-3-fluorobenzoate will likely favor reactions with high atom economy, including addition reactions and catalytic cycles that reduce the generation of byproducts.

Use of Renewable Feedstocks: The dependence on petroleum-derived starting materials poses a considerable environmental challenge. Research is in progress to investigate the utilization of bio-based feedstocks for creating aromatic rings, which can subsequently be functionalized to yield fluorinated benzoates.

Solvent Selection: Conventional organic solvents are frequently volatile, combustible, and toxic. The creation and implementation of more environmentally friendly options, such as water, supercritical fluids (like CO2), and ionic liquids, are vital for sustainable synthesis. rsc.org For example, examining the synthesis of this compound in these alternative solvent systems could markedly diminish the environmental footprint of its production. rsc.org

Energy Efficiency: Microwave-assisted synthesis and photochemical techniques are under investigation as methods to decrease the energy demands associated with prolonged heating of reactions. acs.org These methods can frequently result in quicker reaction times and increased yields. acs.org

Development of Novel Catalytic Systems for Selective Derivatization

The precise manipulation of chemical reactions is essential for the effective synthesis of intricate molecules. Catalysis is crucial for attaining high selectivity in the derivatization of fluorinated benzoates. Future research will probably concentrate on:

Chemo- and Regioselectivity: In a molecule such as this compound, there exist numerous reactive sites. The development of catalysts that can selectively target a particular position on the aromatic ring or a specific functional group is a significant focus of research. For instance, new palladium or copper-based catalysts could be formulated to selectively activate the C-H bond at a designated position for additional functionalization, thereby bypassing the necessity for pre-functionalized starting materials.

Enantioselective Catalysis: For the creation of chiral fluorinated benzoates, the development of catalysts capable of producing one enantiomer in excess is highly sought after, especially for uses in the pharmaceutical and agrochemical sectors.

Biocatalysis: Employing enzymes as catalysts presents multiple benefits, such as high selectivity, gentle reaction conditions, and environmental friendliness. nih.gov Researchers are investigating the application of engineered enzymes to carry out specific transformations on fluorinated benzoate (B1203000) frameworks. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, where reactions are conducted in a continuous stream instead of a batch reactor, provides many benefits, including superior heat and mass transfer, heightened safety, and the possibility of automation. nih.govnih.gov The combination of flow chemistry with automated synthesis platforms is set to transform the manufacturing of fluorinated benzoates. researchgate.netyoutube.com

On-Demand Synthesis: Automated flow systems can facilitate the swift and on-demand creation of a collection of fluorinated benzoate derivatives for screening. acs.org This has the potential to greatly speed up the processes of drug discovery and materials development. acs.org

Process Intensification: Flow chemistry enables the intensification of chemical processes, meaning that greater amounts of a compound can be manufactured in a smaller reactor space. researchgate.net This can result in considerable cost reductions and a diminished manufacturing footprint.

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Vessel | Round-bottom flask or similar | Microreactor, tube, or coil nih.gov |

| Reagent Addition | All at once or in portions | Continuous pumping nih.gov |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, precise temperature control nih.gov |

| Mass Transfer | Can be limited by stirring speed | Excellent due to small channel dimensions nih.gov |

| Scalability | Can be challenging, requires re-optimization | Generally straightforward by running longer or in parallel nih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes nih.gov |

Advanced Theoretical Modeling for Prediction of Reactivity and Selectivity

Computational chemistry and theoretical modeling are progressively becoming more effective instruments for comprehending and forecasting chemical reactivity. sciencepublishinggroup.com In the area of fluorinated benzoates, these techniques can be applied to:

Predict Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be utilized to model the transition states of reactions, enabling researchers to forecast which products are likely to be formed and under what circumstances. nih.gov This can aid in directing experimental work and lessening the amount of trial-and-error needed. nih.gov

Design New Catalysts: Computational modeling can be employed to create new catalysts with enhanced activity and selectivity for particular transformations of fluorinated benzoates.

Understand Reaction Mechanisms: Theoretical studies can offer in-depth understanding of the mechanisms of intricate reactions, which can be challenging to determine through experimental methods alone. nih.gov

Exploration of Unconventional Applications in Chemical Engineering and Advanced Material Design

While fluorinated benzoates are well-established in pharmaceuticals and agrochemicals, their distinct properties also render them appealing for a variety of other uses. nih.govnih.govresearchgate.net

Liquid Crystals: The inflexible, polarizable characteristic of the fluorinated benzene (B151609) ring makes these compounds intriguing components for liquid crystal materials. The fluorine substituent can affect the mesophase behavior and electro-optical characteristics of the subsequent materials.

Polymers and Advanced Materials: Fluorinated benzoates can be integrated into polymers to alter their characteristics, such as thermal stability, chemical resistance, and surface energy. mdpi.com These materials could be utilized in coatings, membranes, and other sophisticated technologies. mdpi.com

Chemical Sensors: The electronic characteristics of the fluorinated aromatic ring can be harnessed in the creation of chemical sensors. The interaction of the sensor with an analyte could result in a modification of the fluorescence or electrochemical properties of the fluorinated benzoate component.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(benzyloxy)-3-fluorobenzoate, and what factors influence reaction efficiency?

Answer: The synthesis typically involves nucleophilic aromatic substitution or esterification. A common method is the reaction of 4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetone. Key factors include:

- Base selection : K₂CO₃ ensures deprotonation of the phenolic hydroxyl group while avoiding overalkylation .

- Solvent choice : Polar aprotic solvents enhance nucleophilicity and stabilize intermediates .

- Reaction time and temperature : Prolonged heating (6–12 hours at 60–80°C) improves yields but risks side reactions like hydrolysis.

Q. What purification techniques are effective for isolating this compound, and how is purity assessed?

Answer:

- Chromatography : Column chromatography using silica gel and gradients of ethyl acetate/hexane separates the product from unreacted starting materials .

- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .

- Purity assessment :

- HPLC : Quantifies purity (>98% is typical for research-grade material) .

- TLC : Monitors reaction progress (Rf ≈ 0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve structural ambiguities in fluorinated benzoate derivatives?

Answer:

- ¹H/¹³C NMR : Assignments distinguish between regioisomers (e.g., fluorine’s para vs. meta effects). For example:

- The benzyloxy group’s protons appear as a singlet at δ 5.1–5.3 ppm .

- Fluorine’s deshielding effect shifts adjacent aromatic protons downfield .

- X-ray crystallography : Confirms spatial arrangement of substituents, critical for studying steric effects in drug design .

Q. What mechanistic insights explain the regioselectivity in nucleophilic substitution reactions of this compound?

Answer: Regioselectivity is governed by:

- Electronic effects : Fluorine’s electron-withdrawing nature directs nucleophiles to the less hindered position (e.g., para to the ester group) .

- Steric hindrance : The benzyloxy group at C4 limits substitution at adjacent positions .

- Reaction conditions : Protic solvents favor SN1 pathways, while aprotic solvents promote SN2 mechanisms .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Answer:

- Docking studies : Model interactions with target proteins (e.g., kinases or GPCRs) to identify binding affinities .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with antibacterial or anticancer activity .

- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar fluorobenzoates?

Answer:

- Variable catalysts : Some studies use phase-transfer catalysts (e.g., TBAB) to enhance yields, while others omit them .

- Purity of reagents : Trace moisture in 3-fluorobenzyl bromide can hydrolyze intermediates, reducing yields .

- Analytical calibration : Inconsistent HPLC calibration methods may overestimate yields .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.